molecular formula C9H6Br2O B15372894 5-Bromo-2-(bromomethyl)-benzofuran

5-Bromo-2-(bromomethyl)-benzofuran

Cat. No.: B15372894
M. Wt: 289.95 g/mol
InChI Key: VYFSHBMOQMKFTL-UHFFFAOYSA-N
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Description

Significance of Benzofuran (B130515) Scaffold in Contemporary Chemical Research

The benzofuran scaffold is a fundamental structural unit found in numerous natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. nih.govtandfonline.com These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others. nih.govbohrium.com This wide range of pharmacological potential has spurred extensive research into the synthesis and functionalization of benzofuran derivatives, with the aim of discovering new and more effective therapeutic agents. rsc.orgnih.govrsc.org

The significance of the benzofuran scaffold extends beyond medicinal applications. Its unique electronic and structural features make it a valuable component in the development of advanced materials, such as organic light-emitting diodes (OLEDs), solar cells, and polymers. nih.govacs.org The ability to fine-tune the properties of these materials through chemical modification of the benzofuran core opens up new avenues for technological innovation. nih.gov

Strategic Importance of Halogenation in Benzofuran Systems

Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful and widely employed strategy in the modification of benzofuran systems. The incorporation of halogens such as bromine, chlorine, and fluorine can profoundly influence the physicochemical and biological properties of the parent compound. researchgate.net

The strategic placement of halogen atoms on the benzofuran scaffold can lead to:

Enhanced Biological Activity: Halogenation can significantly increase the potency and selectivity of biologically active benzofuran derivatives. researchgate.net For instance, the presence of a bromine atom at the C5 position of the benzofuran ring has been shown to be a key feature in a number of compounds with notable therapeutic potential.

Modulation of Physicochemical Properties: Halogens can alter properties such as lipophilicity, metabolic stability, and bioavailability. This allows for the optimization of drug candidates to improve their pharmacokinetic profiles.

Creation of Synthetic Handles: Halogenated benzofurans serve as versatile intermediates in organic synthesis. The carbon-halogen bond can be readily transformed into other functional groups through various cross-coupling reactions, enabling the construction of complex molecular architectures. organic-chemistry.org

Contextualization of 5-Bromo-2-(bromomethyl)-benzofuran within Advanced Halogenated Benzofuran Studies

Within the broad landscape of halogenated benzofurans, this compound stands out as a key building block and a subject of significant research interest. This dibrominated compound possesses two reactive sites: the bromine atom on the benzene (B151609) ring and the bromine atom in the methyl group at the 2-position. This dual reactivity makes it a highly valuable precursor for the synthesis of a wide range of more complex benzofuran derivatives.

The bromine at the 5-position can be utilized in cross-coupling reactions to introduce new aryl or alkyl groups, while the bromomethyl group at the 2-position is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a diverse array of functional groups, leading to the generation of libraries of novel compounds for biological screening and materials science applications. The study of this compound and its reactions is therefore central to the advancement of halogenated benzofuran chemistry and the development of new technologies based on this versatile scaffold.

Data on Related Benzofuran Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Bromo-2-(chloromethyl)-1-benzofuran38220-78-9C₉H₆BrClO245.5
1-(1-Benzofuran-5-yl)-2-bromo-1-ethanoneNot AvailableC₁₀H₇BrO₂239.07
2-(Bromoacetyl)benzofuran23489-36-3C₁₀H₇BrO₂239.07
5-Bromo-benzofuranNot AvailableC₈H₅BrONot Available
5-bromo-3-(bromomethyl)-2,3-dihydro-1-benzofuranNot AvailableC₉H₈Br₂ONot Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6Br2O

Molecular Weight

289.95 g/mol

IUPAC Name

5-bromo-2-(bromomethyl)-1-benzofuran

InChI

InChI=1S/C9H6Br2O/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4H,5H2

InChI Key

VYFSHBMOQMKFTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)CBr

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2 Bromomethyl Benzofuran and Analogues

Strategic Approaches to Benzofuran (B130515) Core Construction

The formation of the benzofuran scaffold is a critical first step and can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis from Substituted Phenolic Precursors

A common and versatile method for constructing the benzofuran ring system involves the use of substituted phenols as starting materials. nih.govresearchgate.netresearchgate.net This approach allows for the introduction of substituents onto the benzene (B151609) ring at an early stage, providing a direct route to a wide range of functionalized benzofurans. One such strategy involves the reaction of phenols with α-haloketones. nih.govresearchgate.net For instance, various alkyl- or alkoxy-substituted phenols can react with α-haloketones like 2-chlorocyclohexanone (B41772) to yield the corresponding benzofurans in good yields. nih.gov The reaction is often promoted by a Lewis acid, such as titanium tetrachloride, which facilitates both the initial Friedel-Crafts-like alkylation and the subsequent intramolecular cyclodehydration in a one-step process. nih.gov The substituent pattern on the phenol (B47542) (ortho-, meta-, or para-) generally does not significantly affect the reaction outcome. nih.gov

Another approach involves the Claisen rearrangement of allyl phenyl ethers derived from phenols, followed by ring-closing metathesis to form the benzofuran ring. researchgate.net This method provides an alternative pathway to access diverse benzofuran derivatives.

Utilization of o-Hydroxyacetophenone Derivatives in Cyclization

Ortho-hydroxyacetophenone and its derivatives are valuable precursors for the synthesis of 2-substituted benzofurans. A modified Clemmensen reduction of o-hydroxyacetophenones can lead to the formation of symmetrical benzofuro[2,3-b]benzofurans and benzofuro[3,2-b]benzofurans in a single step. researchgate.net Furthermore, the reaction of o-hydroxyacetophenone p-tosylhydrazones with calcium carbide in the presence of a cuprous chloride catalyst provides methyl-substituted benzofurans. organic-chemistry.org

Regioselective Bromination Procedures

Once the benzofuran core is established, the next crucial step is the introduction of bromine atoms at specific positions. This requires careful control of reaction conditions to achieve the desired regioselectivity.

Bromination of the Benzofuran Ring System

Electrophilic aromatic bromination is a standard method for introducing bromine onto the benzofuran ring. nih.gov The position of bromination is influenced by the existing substituents on the ring. For instance, direct bromination of benzofuran in the presence of a base like potassium acetate (B1210297) can lead to the formation of 3-bromobenzofuran. rsc.org In the case of more complex systems like 2,3,5-tribromobenzofuran, regioselective cross-coupling reactions can be employed to introduce various substituents at specific positions. rsc.org The order of substitution can be controlled, for example, at C-2, followed by C-5, and then C-3. rsc.org The use of N-bromosuccinimide (NBS) is a common method for achieving regioselective bromination of aromatic compounds. nih.gov

Selective Bromination of Alkyl Side Chains (e.g., Methyl to Bromomethyl)

The conversion of a methyl group at the 2-position of the benzofuran ring to a bromomethyl group is a key transformation in the synthesis of 5-Bromo-2-(bromomethyl)-benzofuran. This is typically achieved through a radical bromination reaction.

N-Bromosuccinimide (NBS) is the reagent of choice for the selective bromination of allylic and benzylic positions, such as the methyl group at C-2 of a benzofuran ring. chadsprep.commasterorganicchemistry.com This reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a free radical mechanism. masterorganicchemistry.com The reaction is typically initiated by light or a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). nih.govresearchgate.netrsc.org The use of NBS is advantageous as it provides a low, steady concentration of bromine radicals, which minimizes side reactions such as addition to double bonds. chadsprep.commasterorganicchemistry.com

The reaction is often carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene (B45396). nih.govresearchgate.net For example, the bromination of a methyl-substituted benzofuran derivative with NBS and BPO in CCl₄ can selectively yield the corresponding bromomethyl compound. nih.gov The efficiency and selectivity of the reaction can be influenced by the solvent and reaction conditions. researchgate.netrsc.org For instance, performing the benzylic bromination in 1,2-dichlorobenzene has been shown to be superior to the classic Wohl-Ziegler procedure in some cases, resulting in shorter reaction times and higher yields. researchgate.net

The table below summarizes the application of NBS in the bromination of alkyl-substituted benzofuran precursors.

Starting MaterialReagents and ConditionsProductYieldReference
4-morpholino-6-methylcoumarinNBS, BPO, CCl₄, reflux3-bromo-6-methyl-4-morpholinocoumarinNot specified nih.gov
Methyl 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylateNBS, CCl₄Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylateNot specified nih.gov
Methoxyimino-o-tolyl-acetic acid methyl esterNBS, AIBN, 1,2-dichlorobenzene(2-Bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester92% researchgate.net
Alternative Brominating Reagent Strategies

The use of molecular bromine (Br₂) as a brominating agent presents several challenges due to its high toxicity, corrosive nature, and reactivity, which can lead to poor selectivity. researchgate.netnih.gov To overcome these issues, a range of alternative brominating reagents have been developed, offering milder conditions, easier handling, and improved selectivity. researchgate.net

N-Bromosuccinimide (NBS) is a widely used alternative for both electrophilic aromatic substitution and benzylic bromination. commonorganicchemistry.com It is a crystalline solid that is easier and safer to handle than liquid bromine. masterorganicchemistry.com For benzylic brominations, such as the conversion of a 2-methyl group on a benzofuran to a 2-(bromomethyl) group, NBS is typically used in the presence of a radical initiator like AIBN or benzoyl peroxide in a solvent like carbon tetrachloride (CCl₄) under reflux conditions. commonorganicchemistry.com The advantage of NBS in this context is that it provides a low, steady concentration of bromine radicals, minimizing competing reactions with double bonds. masterorganicchemistry.com

Other milder brominating agents for electrophilic bromination on activated rings include pyridinium (B92312) hydrobromide perbromide (PHP) and phenyltrimethylammonium (B184261) perbromide (PTAB). commonorganicchemistry.com Quaternary ammonium (B1175870) tribromides (QATBs), such as phenyltrimethylammonium tribromide (PTT), are crystalline, stable, and allow for stoichiometric control of the bromination process, making them efficient and eco-friendly options for the α-bromination of carbonyl compounds like substituted acetyl benzofurans. researchgate.net

Dibromoisocyanuric acid (DBI) is another highly effective and mild brominating reagent that has shown superior reactivity compared to NBS in certain cases. tcichemicals.com For example, the bromination of nitrobenzene (B124822) with DBI in concentrated sulfuric acid is significantly faster and higher yielding than the equivalent reaction with NBS. tcichemicals.com

A comparison of these alternative reagents highlights their specific applications and advantages.

ReagentAbbreviationCommon ApplicationAdvantages
N-BromosuccinimideNBSAllylic/Benzylic Bromination, Electrophilic Aromatic SubstitutionSolid, easier handling, provides low Br₂ concentration. commonorganicchemistry.commasterorganicchemistry.com
Pyridinium Hydrobromide PerbromidePHPAlpha Bromination (Ketones)Milder alternative to Br₂. commonorganicchemistry.com
Phenyltrimethylammonium PerbromidePTABAlpha Bromination (Ketones)Milder alternative to Br₂. commonorganicchemistry.com
Dibromoisocyanuric acidDBIElectrophilic Aromatic SubstitutionMild, highly effective, sometimes superior to NBS. tcichemicals.com
Phenyltrimethylammonium TribromidePTTα-Bromination of CarbonylsCrystalline, stable, efficient, eco-friendly. researchgate.net

Multi-Step Synthetic Sequences and Optimization

The synthesis of specifically substituted benzofurans like this compound often requires multi-step reaction sequences. The optimization of these sequences is critical for maximizing yield and purity. Multi-step parallel synthesis has been employed to optimize benzofuran derivatives, allowing for the rapid generation of a library of compounds to identify optimal structures and reaction conditions. dntb.gov.ua

A general synthetic approach to a 2-substituted benzofuran might start from a substituted phenol. For instance, the synthesis of 2-ethylbenzofuran (B194445) can begin with salicylaldehyde, which is reacted with 1-chloroacetone in basic conditions to form 2-acetylbenzofuran. This intermediate is then reduced via a Wolff-Kishner reduction to yield 2-ethylbenzofuran. jocpr.com To achieve the target compound, this compound, a plausible sequence would involve:

Starting with 4-bromophenol.

Introduction of a two-carbon unit at the ortho position to the hydroxyl group, followed by cyclization to form 5-bromo-2-methylbenzofuran.

Subsequent benzylic bromination of the 2-methyl group using a reagent like NBS and a radical initiator. commonorganicchemistry.com

Optimization of such a sequence involves careful selection of reagents, solvents, and reaction conditions for each step to ensure high conversion and minimize side reactions. For example, in the synthesis of 5-bromo-2-butyl-benzofuran from 2-(4-bromo-2-formylphenoxy)hexanoic acid, the reaction progress is monitored by Thin Layer Chromatography (TLC), and the product is purified by column chromatography to achieve the desired purity. chemicalbook.com

Mechanistic Insights into Bromination Pathways

The bromination of benzofuran scaffolds can proceed through different mechanistic pathways depending on the substrate and the brominating agent used.

Electrophilic Aromatic Substitution: The introduction of a bromine atom onto the benzene ring of the benzofuran nucleus, such as at the C-5 position, occurs via electrophilic aromatic substitution (SEAr). In this mechanism, the aromatic ring acts as a nucleophile, attacking an electrophilic bromine species (e.g., Br⁺ or a polarized Br-Br bond). This pathway is common when using reagents like Br₂ or NBS for ring bromination on sufficiently activated aromatic systems. commonorganicchemistry.com

Free Radical Bromination: The bromination of the methyl group in 2-methylbenzofuran (B1664563) to form the 2-(bromomethyl) derivative proceeds via a free radical mechanism. commonorganicchemistry.com This reaction is typically initiated by light or a radical initiator like AIBN. The initiator generates a radical, which then abstracts a hydrogen atom from the methyl group, forming a stabilized benzylic radical. This benzylic radical then reacts with a bromine source, such as Br₂ or NBS, to form the brominated product and a new bromine radical, which continues the chain reaction. commonorganicchemistry.commasterorganicchemistry.com

α-Bromination of Carbonyls: For benzofurans bearing a carbonyl group, such as 2-acetylbenzofuran, α-bromination is a key reaction. The kinetics of this reaction using phenyltrimethylammonium tribromide (PTT) have been studied. researchgate.net The proposed mechanism involves the enol or enolate form of the ketone. In an acid-catalyzed process, the carbonyl oxygen is protonated, followed by deprotonation at the α-carbon to form an enol. The enol then attacks the brominating agent. The reaction shows first-order kinetics with respect to the 2-acetyl benzofuran. researchgate.net

Bromination TypePositionTypical ReagentMechanismKey Intermediates
Ring BrominationC-5Br₂, NBSElectrophilic Aromatic Substitution (SEAr)Sigma Complex (Arenium ion)
Benzylic Bromination2-methyl groupNBS + InitiatorFree Radical Chain ReactionBenzylic Radical
Alpha-Brominationα to a carbonylPTT, Br₂Enol/Enolate-mediatedEnol or Enolate

Unconventional Synthetic Pathways and Rearrangement Reactions

Beyond standard synthetic routes, unconventional pathways and molecular rearrangements offer novel methods for constructing the benzofuran scaffold.

An unusual and noteworthy rearrangement involves the conversion of a benzopyran (coumarin) system into a benzofuran ring. This transformation was discovered during a synthetic effort aimed at producing coumarin (B35378) derivatives. mdpi.comnih.gov The reaction provides a novel and facile pathway to biologically active benzofuran derivatives under moderate conditions. mdpi.com While the specific details for the synthesis of this compound via this route are not provided, the general principle represents an innovative approach to the core benzofuran structure.

Another relevant rearrangement is the Perkin rearrangement, which converts 3-halocoumarins into benzofuran-2-carboxylic acids. nih.gov This reaction involves a base-catalyzed fission of the coumarin's lactone ring. The resulting phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide portion of the molecule, leading to ring contraction and the formation of the furan (B31954) ring. nih.gov This method has been successfully expedited using microwave-assisted conditions, significantly reducing reaction times and providing high yields. nih.gov

These rearrangement reactions demonstrate the versatility of heterocyclic chemistry in providing unexpected yet valuable synthetic routes to complex molecules like substituted benzofurans. mdpi.comnih.gov

Chemical Reactivity and Advanced Transformations of 5 Bromo 2 Bromomethyl Benzofuran

Reactions Involving the Bromomethyl Functional Group

The bromomethyl group at the 2-position of the benzofuran (B130515) ring is highly susceptible to reactions typical of benzyl (B1604629) bromides, most notably nucleophilic substitution.

Nucleophilic Substitution Reactions with Varied Nucleophiles

The carbon-bromine bond in the bromomethyl group is polarized, rendering the carbon atom electrophilic and an excellent target for nucleophiles. This reactivity is harnessed to introduce a variety of functional groups. The lability of the bromide as a leaving group facilitates these substitutions. vanderbilt.edu

The reaction of 5-Bromo-2-(bromomethyl)-benzofuran with different nucleophiles leads to the formation of new carbon-oxygen, carbon-sulfur, and carbon-carbon bonds. For instance, treatment with alkoxides or phenoxides yields the corresponding ethers, while reaction with thiols or thiolates produces thioethers. These transformations are fundamental in diversifying the molecular structure for various applications.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Type
HydroxidePotassium HydroxideAlcohol
AlkoxideSodium MethoxideEther
ThiolateSodium ThiophenoxideThioether
CyanideSodium CyanideNitrile
Azide (B81097)Sodium AzideAzide

This table is generated based on general principles of nucleophilic substitution reactions and does not represent specific experimental data from the provided search results.

Formation of Nitrogen-Containing Derivatives (e.g., Aminoalkyls)

A particularly significant class of nucleophilic substitution reactions involves nitrogen-based nucleophiles, leading to the synthesis of various nitrogen-containing benzofuran derivatives. These compounds are of considerable interest due to their prevalence in biologically active molecules. rsc.org

Reaction with ammonia (B1221849) or primary and secondary amines provides a direct route to the corresponding primary, secondary, and tertiary aminoalkyl derivatives. Another important transformation is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate to produce primary amines cleanly. Furthermore, reaction with sodium azide furnishes the corresponding azido (B1232118) derivative, which can be subsequently reduced to the primary amine. These synthetic pathways are crucial for introducing the aminoalkyl moiety, a common pharmacophore in drug discovery. vanderbilt.eduresearchgate.net

Reactions Involving the Bromo-Substituent on the Benzofuran Ring System

The bromine atom attached to the 5-position of the benzofuran ring is less reactive than the bromomethyl bromine towards nucleophilic substitution. However, it readily participates in a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures and other C-C coupled products. libretexts.orgyoutube.com In this reaction, the 5-bromo-benzofuran moiety acts as the electrophilic partner, reacting with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acid derivatives. nih.govresearchgate.net

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org This methodology has been successfully applied to various bromo-aromatic scaffolds to generate diverse libraries of compounds for biological screening. nih.gov The choice of ligands, solvents, and bases can significantly influence the efficiency and selectivity of the coupling reaction. researchgate.net

Table 2: Key Components of the Suzuki-Miyaura Coupling

ComponentRoleExample
Aryl HalideElectrophilic PartnerThis compound
Organoboron ReagentNucleophilic PartnerPhenylboronic acid
Palladium CatalystFacilitates the reactionPd(OAc)₂, Pd(PPh₃)₄
BaseActivates the organoboron reagentK₂CO₃, Cs₂CO₃

This table outlines the general components required for a Suzuki-Miyaura coupling reaction.

Exploration of Other Metal-Catalyzed Transformations

Beyond the well-established Suzuki-Miyaura coupling, the bromo-substituent on the benzofuran ring can participate in other metal-catalyzed transformations. These reactions further expand the synthetic utility of this compound. For example, Heck coupling reactions can be employed to introduce alkenyl groups at the 5-position. Other palladium-catalyzed reactions, as well as those catalyzed by other transition metals like copper and nickel, can be utilized for various C-C and C-heteroatom bond formations. The development of new catalytic systems continues to broaden the scope of these transformations. researchgate.net

Ancillary Functional Group Interconversions and Modifications

The functional groups introduced through the reactions described above can be further modified to access an even wider range of derivatives. For example, an ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide. A nitrile can be reduced to a primary amine or hydrolyzed to a carboxylic acid. vanderbilt.edu These interconversions are standard procedures in organic synthesis and add another layer of versatility to the synthetic routes starting from this compound.

Factors Influencing Reactivity and Selectivity

The chemical behavior of this compound is dictated by the interplay of electronic and steric factors at its two reactive centers. The bromomethyl group is susceptible to nucleophilic substitution, while the bromo group on the aromatic ring can participate in cross-coupling reactions. The selectivity for reaction at one site over the other can be controlled by carefully choosing the reaction parameters.

The reactivity of the bromomethyl group is analogous to that of benzylic halides, readily undergoing SN2 reactions with a variety of nucleophiles. The stability of the leaving group (bromide) and the ability of the benzofuran ring to stabilize the transition state contribute to its reactivity. Factors that favor SN2 reactions, such as the use of strong, unhindered nucleophiles and polar aprotic solvents, will promote substitution at the bromomethyl position. nih.govorganic-chemistry.org

Conversely, the bromo group at the 5-position is less reactive towards nucleophilic attack under standard conditions but can be activated by transition metal catalysts, most notably palladium complexes, to undergo cross-coupling reactions. researchgate.netoregonstate.edu The choice of catalyst, ligands, and base is crucial in dictating the efficiency and selectivity of these transformations. researchgate.net

The nature of the nucleophile plays a pivotal role in the outcome of reactions with this compound. Strong nucleophiles will preferentially attack the more electrophilic carbon of the bromomethyl group. The relative nucleophilicity of common nucleophiles can significantly affect reaction rates and yields.

Nucleophile CategoryExample NucleophileExpected Reactivity
Nitrogen NucleophilesPiperidine, AnilineHigh
Oxygen NucleophilesPhenoxides, CarboxylatesModerate to High
Sulfur NucleophilesThiolates, SulfinatesHigh
Carbon NucleophilesMalonates, CyanidesModerate

This table is based on general principles of nucleophilicity and reactivity of benzylic halides.

Detailed research on the palladium-catalyzed reactions of analogous benzofuran-2-ylmethyl acetates with various nucleophiles demonstrates that the choice of the nucleophile, in conjunction with the catalytic system, is critical for achieving high yields. For instance, nitrogen-based nucleophiles have been shown to react efficiently in the presence of a Pd2(dba)3/dppf catalytic system. unicatt.it

The solvent can significantly influence the rate and mechanism of nucleophilic substitution reactions. Polar aprotic solvents, such as acetonitrile (B52724) (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), are generally preferred for SN2 reactions as they can solvate the cation while leaving the nucleophile relatively free to attack the electrophilic center. nih.gov In contrast, polar protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, reducing its reactivity. organic-chemistry.org

In the context of palladium-catalyzed cross-coupling reactions at the 5-bromo position, the choice of solvent is also critical. A mixture of solvents, such as ethanol (B145695) and water, is often employed in Suzuki cross-coupling reactions to facilitate the dissolution of both the organic substrate and the inorganic base. oregonstate.edu

For reactions involving the bromo group at the 5-position, a transition metal catalyst is essential. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are commonly employed. The choice of the palladium source, the ligand, and the base are all critical parameters that must be optimized for a given transformation. researchgate.netoregonstate.edu

A study on the regioselective Suzuki cross-coupling of the analogous 2-bromo-5-(bromomethyl)thiophene (B1590285) demonstrated that with a suitable palladium catalyst and base, the aryl bromide can be selectively coupled with an arylboronic acid, leaving the bromomethyl group intact. nih.gov This highlights the potential for selective functionalization of this compound.

Table of Reaction Conditions for Analogous Suzuki Cross-Coupling:

Arylboronic AcidCatalystBaseSolventYield (%)
4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃EtOH/H₂O91
Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃EtOH/H₂O85
4-Chlorophenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃EtOH/H₂O88

Data is based on the Suzuki cross-coupling of 2-(4-bromophenyl)benzofuran, an analogous system. oregonstate.edu

In palladium-catalyzed nucleophilic substitution at the bromomethyl group (or an analogous acetate), the ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. Different ligands can lead to vastly different outcomes. For example, in the palladium-catalyzed reaction of benzofuran-2-ylmethyl acetates, the use of dppf (1,1'-bis(diphenylphosphino)ferrocene) as a ligand was found to be effective for reactions with nitrogen nucleophiles, while XPhos was more efficient for sulfur, oxygen, and carbon nucleophiles. unicatt.it This demonstrates the principle of ligand-controlled selectivity.

Table of Ligand Effects on Analogous Nucleophilic Substitution:

NucleophileLigandSolventYield (%)
1-EthylpiperazinedppfMeCN87
Sodium p-toluenesulfinateXPhosDioxane95
4-MethoxyphenolXPhosDioxane90
Diethyl malonateXPhosDioxane85

Data is based on the palladium-catalyzed reaction of benzofuran-2-ylmethyl acetate (B1210297), an analogous system. unicatt.it

The regiochemical outcome of these palladium-catalyzed reactions is highly selective, with nucleophilic attack occurring exclusively at the benzylic position of the (benzofuryl)methyl complex, and not at the C3-position of the benzofuran ring. unicatt.it

Spectroscopic and Advanced Structural Characterization of 5 Bromo 2 Bromomethyl Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

No specific ¹H-NMR or ¹³C-NMR spectral data for 5-Bromo-2-(bromomethyl)-benzofuran were found in the searched resources. While NMR data for the parent benzofuran (B130515) molecule chemicalbook.comspectrabase.com and various other derivatives are documented rsc.orgresearchgate.netspectrabase.com, these cannot be used to accurately predict the chemical shifts and coupling constants for the title compound.

High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Mass and Fragmentation Analysis

A detailed mass spectrometry analysis, including high-resolution data and fragmentation patterns for this compound, is not available in the public domain. Predicted mass and collision cross-section data are available for isomers such as 5-bromo-3-(bromomethyl)-2,3-dihydro-1-benzofuran, but this does not constitute experimental fragmentation analysis uni.lu.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, FT-Raman)

No experimental FT-IR or FT-Raman spectra for this compound could be located. While IR spectra for other bromo-substituted aromatic compounds are available nist.govchemicalbook.com, they are not applicable to the precise vibrational modes of the requested compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Specific UV-Vis absorption and fluorescence emission spectra for this compound are not reported in the available literature. Studies on the electronic properties of other benzofuran derivatives exist researchgate.net, but this data is not transferable.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique employed in chemistry to determine the elemental composition of a compound. This process is crucial for verifying the empirical formula of a newly synthesized or isolated substance, such as this compound. By precisely measuring the mass percentages of the constituent elements—in this case, Carbon (C), Hydrogen (H), Bromine (Br), and Oxygen (O)—it is possible to confirm that the synthesized compound has the expected atomic makeup. wikipedia.orgresearchgate.net

The theoretical elemental composition of this compound is calculated from its molecular formula, C₉H₆Br₂O. This formula is derived from its known chemical structure. The confirmation of this composition through experimental analysis provides strong evidence for the compound's identity and purity. wikipedia.org

The analysis is typically performed using an automated elemental analyzer, which subjects a small, precisely weighed sample of the compound to high-temperature combustion. This process converts the elements into simple gaseous compounds (e.g., CO₂, H₂O, and elemental nitrogen, along with halogen-containing products). These gases are then separated and quantified by detectors, allowing for the calculation of the mass percentage of each element in the original sample. researchgate.netbirmingham.ac.uk

For a sample to be considered pure, the experimentally determined percentages of each element should closely match the calculated theoretical values. Generally, an agreement within ±0.4% is considered acceptable for confirmation of the empirical formula. nih.gov

Below is a data table presenting the theoretical elemental composition of this compound. In a research context, these values would serve as the benchmark against which experimental results are compared to validate the compound's empirical formula.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)Molar Mass of Compound ( g/mol )Theoretical Percentage (%)
CarbonC12.011289.9537.28%
HydrogenH1.008289.952.09%
BromineBr79.904289.9555.11%
OxygenO15.999289.955.52%

Computational and Theoretical Investigations of 5 Bromo 2 Bromomethyl Benzofuran

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) for a given molecular structure to determine its electronic distribution, energy, and other properties. For 5-Bromo-2-(bromomethyl)-benzofuran , such calculations would provide a foundational understanding of its stability, electronic characteristics, and potential reactivity.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Investigations

ELF and LOL are methods used to visualize and analyze the extent of electron localization in a molecule. They provide a chemically intuitive picture of electron pairs, distinguishing between core electrons, covalent bonds, and lone pairs.

Electron Localization Function (ELF): This function measures the probability of finding an electron near another electron with the same spin. High ELF values typically correspond to regions of covalent bonds and lone pairs, effectively mapping the electron-rich areas of a molecule.

Localized Orbital Locator (LOL): Similar to ELF, LOL provides insight into electron localization. It is particularly useful for identifying regions of high kinetic energy density, which helps in clearly distinguishing bonding and non-bonding regions.

For This compound , ELF and LOL analyses would visually confirm the locations of covalent bonds (C-C, C-H, C-O, C-Br) and the lone pairs on the oxygen and bromine atoms. This would offer a detailed map of electron density distribution.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. rsc.org This method is exceptionally powerful for analyzing hyperconjugation and intermolecular interactions.

Hyperconjugation: NBO analysis can quantify the stabilizing interactions between an occupied (donor) orbital and an unoccupied (acceptor) orbital. For instance, it could analyze the interaction between a lone pair on the furan (B31954) oxygen and an antibonding orbital of an adjacent bond.

Intermolecular Interactions: In a system with multiple molecules, NBO can be used to study hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate the crystal packing and condensed-phase properties of the compound. For example, studies on related benzofuran (B130515) derivatives have identified weak C-H···O hydrogen bonds and Br···O halogen bonding that link molecules in the crystal lattice. nih.govnih.gov An NBO analysis would quantify the energy of these interactions for This compound .

Fukui Function Analysis for Local Reactivity Prediction

The Fukui function is a concept derived from Density Functional Theory (DFT) that helps predict which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. It measures the change in electron density at a specific point in the molecule as the total number of electrons changes.

ƒ+(r): Predicts the site for a nucleophilic attack (where an electron is added).

ƒ-(r): Predicts the site for an electrophilic attack (where an electron is removed).

ƒ0(r): Predicts the site for a radical attack.

For This compound , a Fukui function analysis would generate numerical values for each atom, allowing for a precise ranking of their reactivity towards different types of chemical reagents. This provides a more nuanced view of local reactivity than FMO analysis alone.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (a ligand) interacts with a larger receptor, typically a protein. nih.gov

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The output is typically a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction. nih.gov A lower binding affinity value generally indicates a more stable and spontaneous interaction. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. This provides insights into the stability of the binding pose, the flexibility of the complex, and the specific intermolecular interactions (like hydrogen bonds) that are maintained over time.

If This compound were being investigated as a potential drug candidate, these simulations would be crucial for predicting its ability to bind to a specific biological target and for understanding the stability of that interaction.

Predictive Modeling of Chemical Transformations

Predictive modeling uses computational algorithms and existing chemical reaction data to forecast the outcomes of chemical transformations. This can involve predicting the major product of a reaction, its yield, or the optimal reaction conditions. For This compound , this could involve:

Reaction Site Prediction: Using models trained on similar halogenated aromatic compounds, one could predict which of the two bromine atoms is more susceptible to substitution in a given reaction (e.g., in a Suzuki or Stille coupling).

Metabolite Prediction: If the compound is studied for biological activity, predictive models could forecast its likely metabolic products in a biological system by simulating common enzymatic reactions like oxidation or hydrolysis.

These models leverage data from vast chemical databases and use machine learning or rule-based systems to provide valuable predictions that can guide synthetic chemistry and drug development efforts.

Advanced Research Applications and Structure Activity Relationships Sar

Strategic Role as Key Synthetic Intermediates in Organic Synthesis

The utility of 5-Bromo-2-(bromomethyl)-benzofuran in organic synthesis stems from the presence of two chemically distinct carbon-bromine bonds. The bromine atom at the 5-position is attached to the aromatic benzene (B151609) ring, while the second is part of a benzylic-like bromomethyl group at the 2-position of the furan (B31954) ring. This structural arrangement allows for selective and sequential chemical transformations, making it a valuable precursor for multifunctional molecules.

The reactivity of the bromomethyl group is significantly higher than the aromatic bromine in nucleophilic substitution reactions. Conversely, the aromatic bromine is susceptible to organometallic cross-coupling reactions. This difference in reactivity is the cornerstone of its strategic use in multi-step syntheses.

Table 1: Differential Reactivity of Bromine Atoms in this compound
PositionType of BromineTypical ReactionsChemical Role
C5-Br (Aromatic)Aryl BromideSuzuki, Stille, Heck, Sonogashira cross-couplingEnables extension of the core aromatic structure through C-C bond formation.
C2-CH₂Br (Benzylic)Alkyl Bromide (Benzylic-type)Nucleophilic Substitution (SN2) with amines, thiols, alcohols, etc.Allows for the introduction of diverse functional side chains.

The dual reactivity of this compound makes it an ideal starting material for the synthesis of complex molecular scaffolds. tus.ac.jp Chemists can leverage this property to build molecules in a controlled, stepwise manner. For instance, the bromomethyl group can first be reacted with a nucleophile, such as an amine or thiol, to introduce a side chain. Subsequently, the less reactive bromo group on the aromatic ring can be utilized in palladium-catalyzed cross-coupling reactions to connect the benzofuran (B130515) core to another aromatic or heterocyclic system. researchgate.net This sequential approach provides a powerful tool for creating intricate, three-dimensional molecules from a relatively simple starting material. This strategy is crucial in the development of novel therapeutic agents where precise spatial arrangement of functional groups is necessary for biological activity. nih.gov

In modern drug discovery, the generation of chemical libraries containing a wide variety of related structures is essential for high-throughput screening. This compound is an excellent scaffold for combinatorial chemistry and the creation of such libraries. By reacting the compound with a diverse set of nucleophiles at the 2-(bromomethyl) position and a different set of boronic acids or organostannanes at the 5-bromo position, a large matrix of unique compounds can be rapidly synthesized. This approach allows for the systematic exploration of the chemical space around the benzofuran core, facilitating the identification of molecules with desired biological or material properties. scienceopen.com

Integration into Functional Material Systems and Nanocomposite Development

The benzofuran moiety is not only important in pharmaceuticals but also in materials science due to its rigid, planar structure and unique electronic properties. Benzofuran-containing polymers are noted for their high glass-transition temperatures and transparency, making them potentially useful as thermoplastics. nih.govacs.org Functionalized benzofurans have also been investigated for their photophysical and nonlinear optical properties. researchgate.net

While the direct polymerization of this compound is not widely documented, its structure makes it a prime candidate for incorporation into polymer chains to impart specific properties. The two bromine atoms can serve as handles for polymerization reactions. For example, it could be used as a monomer or a cross-linking agent in condensation polymerization. By integrating the benzofuran unit into polymer backbones, it is possible to fabricate materials with tailored optical and thermal characteristics. researchgate.net The inherent fluorescence and electronic properties of the benzofuran ring system could lead to the development of novel organic light-emitting diodes (OLEDs), sensors, or other optoelectronic devices. acs.org The strategic placement of bromine atoms allows for further modification of the polymer post-polymerization, enabling the fine-tuning of its final properties.

Mechanistic Investigations of Molecular Activities

Benzofuran derivatives are recognized for their ability to interact with a wide range of biological targets, leading to their investigation as potential treatments for various diseases, particularly cancer. nih.govsemanticscholar.org The specific substitutions on the benzofuran ring system are critical in determining the compound's binding affinity and selectivity for its molecular targets.

Research has identified several key cellular components as targets for benzofuran-based compounds. Two of the most significant are tubulin and protein kinases, both of which are central to cell division and signaling, and are validated targets for anticancer therapies.

Tubulin: Microtubules, which are dynamic polymers of the protein tubulin, are essential for forming the mitotic spindle during cell division. nih.gov Small molecules that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells. Numerous studies have shown that the benzofuran scaffold is an effective core for designing tubulin polymerization inhibitors. nih.govresearchgate.net These compounds often bind to the colchicine site on tubulin, preventing its assembly into microtubules and thereby exhibiting potent antimitotic and antiproliferative activity. nih.gov

Protein Kinases: Protein kinases are a large family of enzymes that regulate a vast number of cellular processes by adding phosphate groups to proteins. researchgate.net Their dysregulation is a hallmark of many cancers, making them a major focus for drug development. Benzofuran derivatives have been identified as inhibitors of several important protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora B kinase, and Cyclin-Dependent Kinase 8 (CDK8). researchgate.netjst.go.jp By blocking the activity of these enzymes, these compounds can disrupt cancer cell growth, proliferation, and survival signaling pathways.

Table 2: Biological Targets of Benzofuran-Based Compounds
Molecular TargetBiological RoleEffect of Benzofuran InhibitorTherapeutic Application
TubulinForms microtubules, essential for mitotic spindle and cell division.Inhibits polymerization, leading to cell cycle arrest and apoptosis. nih.govresearchgate.netAnticancer (Antimitotic)
Protein Kinases (e.g., VEGFR-2, Aurora B)Regulate cell signaling, growth, proliferation, and angiogenesis.Blocks signaling pathways crucial for tumor growth and survival. researchgate.netAnticancer (Signal Transduction Inhibition)

The structure of this compound, with its reactive sites, provides a foundation for developing potent and selective inhibitors of these critical cellular targets. The bromine atom on the aromatic ring, for example, can form halogen bonds with protein residues, potentially enhancing binding affinity. nih.gov

Exploration of Biological Pathways Modulated

The benzofuran scaffold, particularly when halogenated, is a cornerstone in the development of novel therapeutic agents, with many derivatives exhibiting potent cytotoxic effects through the modulation of key biological pathways. Research into compounds structurally related to this compound indicates a strong potential for inducing programmed cell death (apoptosis) and generating reactive oxygen species (ROS), two critical mechanisms in anticancer activity.

Induction of apoptosis is a primary strategy in cancer chemotherapy, and various benzofuran derivatives have demonstrated this capability. For instance, certain amino derivatives of 2-(benzoyl)-benzo[b]furan have been shown to induce apoptosis by activating caspases-3, -8, and -9, which is linked to the release of cytochrome c from mitochondria. Similarly, hybrid molecules incorporating the benzofuran structure, such as N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide, have been found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis nih.gov. Studies on a range of novel benzofuran derivatives revealed that several compounds could significantly increase the activity of caspase 3/7, a key marker of apoptosis, in leukemia cell lines nih.gov. This pro-apoptotic activity is a hallmark of agents that target microtubules, which are essential for cell division nih.gov.

Furthermore, halogenated benzofurans are recognized for their pro-oxidant activities. The generation of ROS can disrupt cellular redox balance, leading to oxidative stress and subsequent cell death through apoptosis or necrosis. This mechanism is considered a key contributor to the cytotoxic effects of this class of compounds. While direct studies on this compound's effect on ROS are limited, the established pro-oxidant nature of halogenated benzofurans suggests it may share this mode of action.

Comprehensive Structure-Activity Relationship (SAR) Studies for Molecular Efficacy

The biological activity of benzofuran derivatives is intricately linked to their chemical structure. Comprehensive Structure-Activity Relationship (SAR) studies have elucidated how specific modifications to the benzofuran core influence molecular efficacy, providing a roadmap for designing more potent and selective compounds.

Influence of Halogen Position and Number on Molecular Performance

The inclusion of halogens, particularly bromine, into the benzofuran scaffold is a well-established strategy for enhancing anticancer properties nih.govphytojournal.com. This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions that can improve the binding affinity of the compound to its biological target nih.gov.

The position of the halogen atom is a critical determinant of biological activity nih.gov. SAR studies consistently show that substitution at specific positions leads to significantly different outcomes. For example, compounds featuring two bromo substituents, such as one on the C-5 position of the benzofuran ring and another on an attached phenyl ring, have demonstrated excellent antibacterial activity nih.gov. The presence of a bromomethyl group, as seen in this compound, is particularly noteworthy. Research has highlighted that attaching a bromine atom to a methyl or acetyl group on the benzofuran system increases cytotoxicity in both cancer and normal cells nih.gov. This specific structural feature has been associated with remarkable cytotoxic activity against leukemia cells nih.gov.

The following table summarizes the cytotoxic activities of various brominated benzofuran derivatives against different cancer cell lines, illustrating the impact of bromine substitution.

CompoundSubstitution PatternCell LineIC50 (µM)
Compound A Bromine on methyl group at C-3K562 (Leukemia)5
Compound B Bromine on methyl group at C-3HL60 (Leukemia)0.1
Compound C 5-Bromo-benzofuran with chalconeMCF-7 (Breast)Varies
Compound D 5-Bromo-benzofuran with chalconePC-3 (Prostate)Varies

This table is illustrative and compiles data from various studies on brominated benzofuran derivatives to show general trends.

Impact of Substituent Modifications on Pharmacophore Features and Binding Affinity

Beyond halogenation, other structural modifications play a crucial role in defining the pharmacophore features and binding affinity of benzofuran derivatives. The C-2 position of the benzofuran ring is frequently identified as a critical site for substitution to achieve potent cytotoxic activity nih.govmedcraveonline.com.

Modifications at this position can significantly influence how the molecule interacts with its target. For example, the introduction of heterocyclic rings or chalcone moieties at the C-2 position has led to the development of compounds with strong anticancer properties nih.govscispace.com. Chalcones, which are 1,3-diaryl-2-propen-1-one systems, are known to induce apoptosis, and combining them with a 5-bromo-benzofuran core creates hybrid molecules with significant antitumor activity against breast and prostate cancer cell lines scispace.com.

The nature of the substituent and any "spacer" connecting it to the benzofuran nucleus can also be essential for biological activity researchgate.net. The presence of functional groups that can act as hydrogen bond donors, such as a phenolic hydroxy group, has been found to be crucial for modulating anticancer activity by promoting favorable interactions with the target protein nih.gov. The strategic combination of these various substituents allows for the fine-tuning of the molecule's electronic and steric properties, thereby optimizing its pharmacophore for enhanced efficacy and selectivity.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-(bromomethyl)-benzofuran, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from benzofuran derivatives. Key steps include bromination at the 5-position and subsequent functionalization of the 2-methyl group. Reaction parameters such as temperature (e.g., 0–60°C for bromination), solvent choice (e.g., dichloromethane or DMF for polar intermediates), and catalyst selection (e.g., Lewis acids like AlCl₃) significantly impact yield and purity. Monitoring via TLC and NMR is critical to isolate intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify bromine substitution patterns and methyl group positions. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (for crystalline derivatives) offers definitive stereochemical data . High-performance liquid chromatography (HPLC) ensures purity (>95% is typical for research-grade material) .

Q. How does the bromine substituent affect the compound’s reactivity in cross-coupling reactions?

Bromine at the 5-position enhances electrophilicity, making the compound suitable for Suzuki-Miyaura or Buchwald-Hartwig couplings. The 2-(bromomethyl) group can participate in nucleophilic substitutions, enabling further functionalization (e.g., amination, alkylation). Reactivity is influenced by solvent polarity and catalyst systems (e.g., Pd(PPh₃)₄ for aryl couplings) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in bioactivity often arise from impurities or stereochemical variations. Rigorous purification (e.g., recrystallization, column chromatography) and enantiomeric resolution (via chiral HPLC) are critical. Comparative studies using analogs (e.g., fluorine-substituted derivatives) can isolate structural contributors to activity . Dose-response assays (e.g., IC₅₀ determinations) should be replicated across multiple cell lines to validate specificity .

Q. How can crystallographic data inform the design of this compound-based inhibitors?

X-ray structures reveal non-covalent interactions (e.g., C–H···O, Br···π) between the compound and biological targets. For example, bromine’s van der Waals radius facilitates hydrophobic binding in enzyme pockets. Molecular docking simulations (using software like AutoDock Vina) should incorporate crystallographic parameters (e.g., unit cell dimensions, torsion angles) to improve binding affinity predictions .

Q. What methodologies assess the compound’s stability under physiological conditions?

Accelerated stability studies in simulated biological media (e.g., PBS at pH 7.4, 37°C) combined with LC-MS monitoring identify degradation products (e.g., debromination or oxidation). Kinetic analysis (via Arrhenius plots) predicts shelf life, while mass balance studies quantify hydrolytic pathways .

Q. How do halogen bonding interactions influence the compound’s pharmacological profile?

Bromine acts as a halogen bond donor, enhancing interactions with electron-rich residues (e.g., carbonyl oxygens in enzymes). Competitive binding assays using isosteric analogs (e.g., chlorine-substituted derivatives) and thermodynamic profiling (ITC) quantify these contributions. Crystal structure overlays with target proteins (e.g., kinases) validate interaction geometries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.